
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 is a labeled metabolite of acrylamide. This compound is used in various scientific research applications due to its unique properties and structure. It is a derivative of L-cysteine, an amino acid that plays a crucial role in the biosynthesis of proteins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 involves several steps. The starting material is L-cysteine, which undergoes acetylation to form N-acetyl-L-cysteine. This intermediate is then reacted with 2-hydroxy-3-propionamide under specific conditions to yield the final product. The reaction conditions typically involve the use of a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO), and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like dithiothreitol for reduction. Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, and various substituted derivatives of the original compound.
科学的研究の応用
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of acrylamide metabolites.
Biology: The compound is used in studies related to protein synthesis and metabolism.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and excretion of acrylamide in the human body.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in the metabolism of acrylamide, leading to the formation of various metabolites. These metabolites can then be studied to understand the effects of acrylamide exposure on the human body.
類似化合物との比較
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 is unique due to its labeled nature, which allows for precise tracking and quantification in scientific studies. Similar compounds include:
N-Acetyl-L-cysteine: A precursor in the synthesis of the compound.
S-(2-hydroxy-3-propionamide)-L-cysteine: A non-labeled version of the compound.
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine: Another derivative of L-cysteine with similar properties.
These compounds share similar chemical structures but differ in their specific applications and properties.
特性
分子式 |
C8H14N2O5S |
|---|---|
分子量 |
253.29 g/mol |
IUPAC名 |
(2R)-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C8H14N2O5S/c1-4(11)10-5(8(14)15)2-16-3-6(12)7(9)13/h5-6,12H,2-3H2,1H3,(H2,9,13)(H,10,11)(H,14,15)/t5-,6?/m0/s1/i1D3 |
InChIキー |
GFVUOIIZUCFXSF-PHQZTYCUSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCC(C(=O)N)O)C(=O)O |
正規SMILES |
CC(=O)NC(CSCC(C(=O)N)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


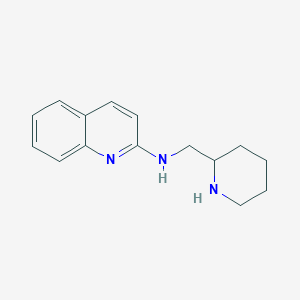

![4-[(E)-pent-2-en-3-yl]morpholine](/img/structure/B13848911.png)

![N2-[1,1-Dimethyl-2-(methylsulfinyl)ethyl]-3-iodo-N1-[2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1,2-benzenedicarboxamide](/img/structure/B13848922.png)

![Tert-butyl 4-[5,6-dimethyl-3-[1-(propan-2-ylamino)ethyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13848952.png)
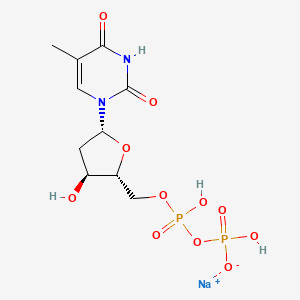
![(7R)-7-[(2R,5R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13848957.png)
![N-[3-[4-amino-2-[4-(4-methylpiperazin-1-yl)anilino]-1,3-thiazole-5-carbonyl]phenyl]prop-2-enamide](/img/structure/B13848958.png)
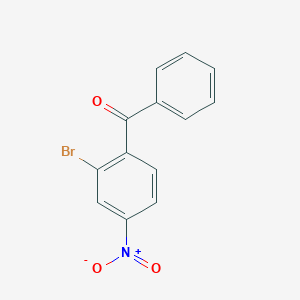
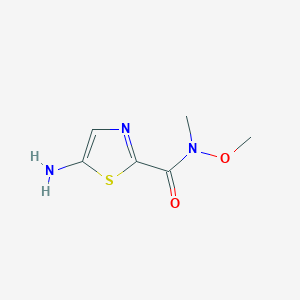
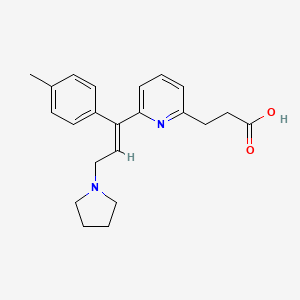
![3-[(2,2-Dimethyl-[1,3]dioxolan-4-yl)methoxy]propionitrile](/img/structure/B13848991.png)
